molecular formula C9H16F3N B1526427 N-(3,3,3-trifluoropropyl)cyclohexanamine CAS No. 1178206-11-5

N-(3,3,3-trifluoropropyl)cyclohexanamine

Cat. No.: B1526427
CAS No.: 1178206-11-5
M. Wt: 195.23 g/mol
InChI Key: JKKBZBOTEDTPGW-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoropropyl)cyclohexanamine is a chemical compound characterized by its trifluoropropyl group attached to a cyclohexanamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3,3-trifluoropropyl)cyclohexanamine typically involves the reaction of cyclohexanone with 3,3,3-trifluoropropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium cyanoborohydride, to facilitate the formation of the amine group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3,3,3-trifluoropropyl)cyclohexanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-(3,3,3-trifluoropropyl)cyclohexanamine has diverse applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or intermediate in biological studies.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,3,3-trifluoropropyl)cyclohexanamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoropropyl group can influence the compound's binding affinity and selectivity towards these targets, leading to its biological activity.

Comparison with Similar Compounds

N-(3,3,3-trifluoropropyl)cyclohexanamine can be compared with other similar compounds, such as:

  • 3-(Trifluoromethyl)cyclohexanamine: Similar structural features but different functional groups.

  • N-(2,2,2-trifluoroethyl)cyclohexanamine: Variation in the length of the alkyl chain attached to the trifluoromethyl group.

Properties

IUPAC Name

N-(3,3,3-trifluoropropyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c10-9(11,12)6-7-13-8-4-2-1-3-5-8/h8,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKBZBOTEDTPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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